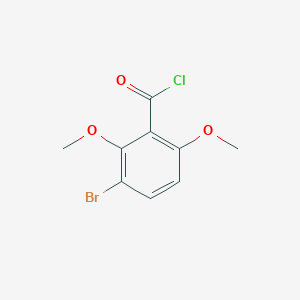

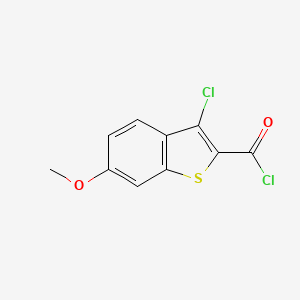

3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride

Overview

Description

3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride is a chemical compound with the molecular formula C10H6Cl2O2S . It has a molecular weight of 261.13 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6Cl2O2S/c1-14-5-2-3-6-7 (4-5)15-9 (8 (6)11)10 (12)13/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The melting point of this compound is between 139-141 degrees Celsius . It’s also worth noting that it’s an irritant .Scientific Research Applications

Synthesis Applications

Facilitating Synthesis of Complex Compounds : 3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride is instrumental in the synthesis of various complex organic compounds. For instance, it participates in the Knoevenagel reaction leading to the formation of specific cinnamic acids and subsequent complex derivatives with potential antibacterial activity (Havaldar, Bhise, & Burudkar, 2004).

Production of Quinazolinones Derivatives : The chemical serves as a precursor for quinazolinones derivatives. These compounds are synthesized through reactions with various agents like aromatic amines and hydroxylamine hydrochloride, showing notable antibacterial and antifungal activity (Naganagowda & Petsom, 2011).

Creating Oxadiazole Derivatives : It is also used in the production of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and related derivatives. These compounds, derived from 3-chloro-1-benzothiophene-2-carbonylchloride, have been tested for antibacterial properties (Naganagowda & Petsom, 2011).

Analytical Applications

- Use in Chromatography : The compound is used as a sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. It has shown effectiveness in reacting with various alcohols to produce fluorescent esters, aiding in analytical separations (Yoshida, Moriyama, & Taniguchi, 1992).

Experimental Research

Developing Antimicrobial and Analgesic Agents : Research on derivatives of this compound has led to the creation of substances with potential antimicrobial and analgesic activities. These include compounds like carbamates, ureas, and semicarbazides (Kumara et al., 2009).

Photoreorganization Studies : The compound is involved in photoreorganization studies leading to the formation of angular pentacyclic compounds. This represents a method for synthesizing benzothiophene fused xanthenone derivatives (Dalal, Khanna, Kumar, & Kamboj, 2017).

Catalytic Applications : It is also used in catalytic processes such as the methoxycarbonylation of aryl chlorides, catalyzed by palladium complexes. This showcases its role in facilitating complex organic reactions (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).

Safety and Hazards

properties

IUPAC Name |

3-chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2S/c1-14-5-2-3-6-7(4-5)15-9(8(6)11)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMXTCKEPQWRPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(S2)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503740 | |

| Record name | 3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75998-29-7 | |

| Record name | 3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1354503.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1354504.png)

![1,4-Dioxaspiro[4.4]nonan-6-ylmethanol](/img/structure/B1354515.png)